molecular formula C14H12O3 B1625933 (4-Hydroxyphenyl)(2-methoxyphenyl)methanone CAS No. 72090-61-0

(4-Hydroxyphenyl)(2-methoxyphenyl)methanone

Cat. No.: B1625933
CAS No.: 72090-61-0
M. Wt: 228.24 g/mol
InChI Key: BKGKCRVOQOWLQA-UHFFFAOYSA-N
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Description

(4-Hydroxyphenyl)(2-methoxyphenyl)methanone is an organic compound with the molecular formula C14H12O3. It is a member of the benzophenone family, characterized by the presence of two aromatic rings connected by a carbonyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxyphenyl)(2-methoxyphenyl)methanone typically involves the reaction of 4-hydroxybenzaldehyde with 2-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvents like dichloromethane or toluene are commonly used, and the reaction is typically carried out under reflux conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxyphenyl)(2-methoxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Hydroxyphenyl)(2-methoxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a photoinitiator in polymer chemistry.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Used in the production of UV-absorbing materials and as a stabilizer in plastics.

Mechanism of Action

The mechanism of action of (4-Hydroxyphenyl)(2-methoxyphenyl)methanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • (4-Hydroxyphenyl)(4-methoxyphenyl)methanone
  • (2-Hydroxyphenyl)(4-hydroxyphenyl)methanone
  • (4-Hydroxyphenyl)(2,4-dimethoxyphenyl)methanone

Uniqueness

(4-Hydroxyphenyl)(2-methoxyphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both hydroxyl and methoxy groups on different aromatic rings allows for diverse reactivity and applications compared to other benzophenone derivatives .

Properties

IUPAC Name

(4-hydroxyphenyl)-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGKCRVOQOWLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507787
Record name (4-Hydroxyphenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72090-61-0
Record name (4-Hydroxyphenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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